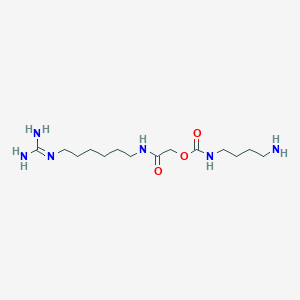
Deaminopropyltresperimus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Deaminopropyltresperimus involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Deaminopropyltresperimus undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deaminopropyltresperimus has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Deaminopropyltresperimus involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Deaminopropyltresperimus can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The comparison can help identify the distinct properties and potential advantages of this compound in various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
252353-83-6 |
|---|---|
Molecular Formula |
C14H30N6O3 |
Molecular Weight |
330.43 g/mol |
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C14H30N6O3/c15-7-3-6-10-20-14(22)23-11-12(21)18-8-4-1-2-5-9-19-13(16)17/h1-11,15H2,(H,18,21)(H,20,22)(H4,16,17,19) |
InChI Key |
SYHZYSJYBPRQJI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


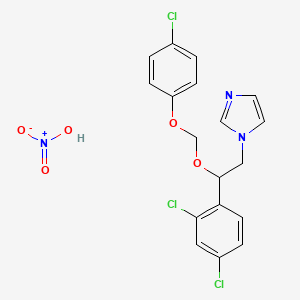

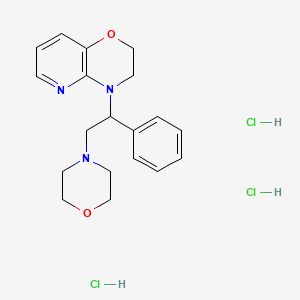
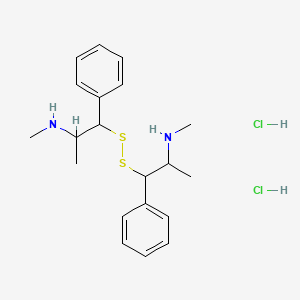
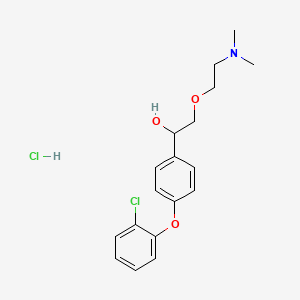
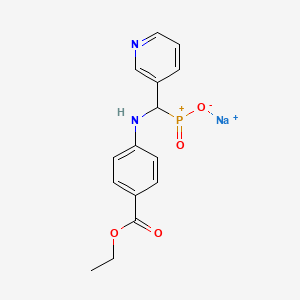
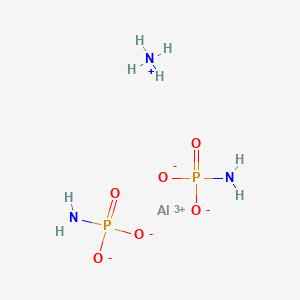
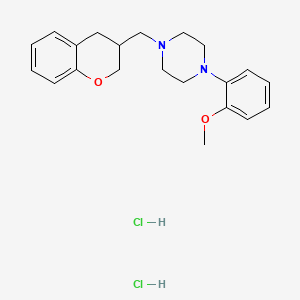
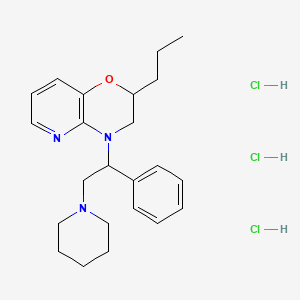
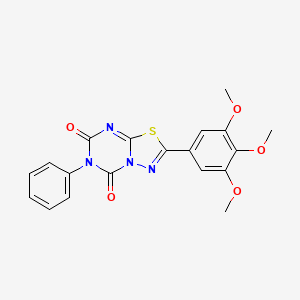

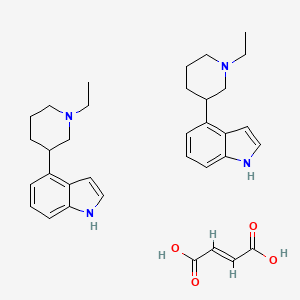

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
